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molecular formula C10H16O B1596380 2(1H)-Naphthalenone, octahydro- CAS No. 4832-17-1

2(1H)-Naphthalenone, octahydro-

Cat. No. B1596380
M. Wt: 152.23 g/mol
InChI Key: LGVJRKCQQHOWAU-UHFFFAOYSA-N
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Patent
US06184419B2

Procedure details

Acetylene was bubbled for 4 hours through a mixture of tBuOK (95.8 g, 0.85 mol) in THF (11) at 0° C. 2-Decalone (100 g, 0,66 mol) was added slowly at RT to the slightly yellow suspension and the resulting mixture was stirred for additional 3.5 hours, quenched with saturated NH4Cl (500 ml) solution, and extracted with MTBE (2×700 ml). The combined organic phases were washed with NH4Cl (500 ml), H2O (2×500 ml), saturated NaCl (500 ml) solution until neutral pH was achieved, dried (MgSO4), and concentrated in vacuo. The crude orange oil was flash distilled (0.01 Torr, 88-90° C.) yielding 100.6 g (86%) of 2-ethynyldecahydro-naphthalen-2-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
95.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C#C.[C:3](O[K])(C)(C)[CH3:4].[CH2:9]1[CH2:19][CH:18]2[CH:12]([CH2:13][C:14]([CH2:16][CH2:17]2)=[O:15])[CH2:11][CH2:10]1>C1COCC1>[C:3]([C:14]1([OH:15])[CH2:16][CH2:17][CH:18]2[CH:12]([CH2:11][CH2:10][CH2:9][CH2:19]2)[CH2:13]1)#[CH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Name
Quantity
95.8 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C1CCC2CC(=O)CCC2C1

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for additional 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl (500 ml) solution
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (2×700 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with NH4Cl (500 ml), H2O (2×500 ml), saturated NaCl (500 ml) solution until neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled (0.01 Torr, 88-90° C.)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(#C)C1(CC2CCCCC2CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 100.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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